Ethyl 2-(piperidin-4-yl)acetate hydrochloride Ethyl 2-(piperidin-4-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 169458-04-2
VCID: VC20941037
InChI: InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H
SMILES: CCOC(=O)CC1CCNCC1.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol

Ethyl 2-(piperidin-4-yl)acetate hydrochloride

CAS No.: 169458-04-2

Cat. No.: VC20941037

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(piperidin-4-yl)acetate hydrochloride - 169458-04-2

Specification

CAS No. 169458-04-2
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
IUPAC Name ethyl 2-piperidin-4-ylacetate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H
Standard InChI Key RBESFTPUTXOFCD-UHFFFAOYSA-N
SMILES CCOC(=O)CC1CCNCC1.Cl
Canonical SMILES CCOC(=O)CC1CC[NH2+]CC1.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(piperidin-4-yl)acetate hydrochloride features a piperidine ring with an ethyl acetate functional group attached at the 4-position. The nitrogen atom in the piperidine ring exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound's structural characteristics enable it to serve as a valuable chemical intermediate in various synthetic pathways .
Table 1: Chemical Identity

ParameterDetails
CAS Number169458-04-2
IUPAC NameEthyl 4-piperidinylacetate hydrochloride
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.7 g/mol
InChI1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H
InChI KeyRBESFTPUTXOFCD-UHFFFAOYSA-N
Free Base CAS Number59184-90-6
The compound's structure combines the reactivity of an ester group with the basic properties of the piperidine nitrogen, creating a molecular scaffold with multiple potential reaction sites . This structural versatility contributes significantly to its usefulness in pharmaceutical research and chemical synthesis applications.

Physical and Chemical Properties

Ethyl 2-(piperidin-4-yl)acetate hydrochloride possesses distinctive physicochemical properties that influence its handling, storage, and applications in various research settings.
Table 2: Physicochemical Properties

PropertyValue
Physical FormSolid
ColorWhite to off-white
Storage TemperatureRefrigerated (2-8°C)
Purity (Commercial)95-97%
SolubilityHighly soluble in water and polar organic solvents
Shipping TemperatureRoom temperature
The hydrochloride salt form provides enhanced stability compared to the free base form, making it the preferred version for most research applications . The free base form (Ethyl 2-(piperidin-4-yl)acetate, CAS: 59184-90-6) has different properties, including a melting point of 123-127°C and a boiling point of approximately 232.8°C at atmospheric pressure .
Table 3: Properties of Free Base Form
PropertyValue
-----------------
Melting Point123-127°C
Boiling Point232.8±13.0°C at 760 mmHg
Density1.0±0.1 g/cm³
Flash Point94.6±19.8°C
SolubilitySoluble in ethanol, cyclohexane, and other organic solvents
The compound's solubility profile makes it suitable for various experimental protocols, while its stability allows for storage and handling under standard laboratory conditions when proper precautions are observed .

Synthesis Methodologies

Several synthetic routes have been developed to produce Ethyl 2-(piperidin-4-yl)acetate hydrochloride with high purity and yield. These methods typically involve selective functional group transformations and protection-deprotection strategies.

From 4-Piperidone Hydrochloride

A common synthetic approach uses 4-piperidone hydrochloride as the starting material, proceeding through the following steps:

  • Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group

  • Conversion to the acetate derivative

  • Deprotection and formation of the hydrochloride salt
    The initial protection step typically involves the reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate in aqueous acetone. The reaction proceeds at room temperature for approximately 24 hours, yielding N-Boc-4-piperidone with yields often exceeding 90% .

Alternative Synthetic Pathways

Alternative synthetic routes may involve:

  • Direct esterification of 4-piperidineacetic acid

  • Nucleophilic substitution reactions with appropriate haloacetates

  • Reduction of corresponding nitriles or amides
    Industrial production methods typically employ large-scale batch reactors with carefully controlled conditions to ensure consistent quality and high yields. Purification methods commonly include recrystallization, column chromatography, or a combination of techniques to achieve the desired purity levels .

Chemical Reactivity Profile

Ethyl 2-(piperidin-4-yl)acetate hydrochloride demonstrates chemical reactivity characteristic of both piperidine derivatives and ester functionalities, making it valuable in diverse chemical transformations.

Key Reaction Types

The compound participates in various reaction types including:
Table 4: Chemical Reaction Profile

Reaction TypeDescriptionTypical Reagents
HydrolysisCleavage of the ester group to form carboxylic acidAqueous acids or bases
TransesterificationExchange of the ethyl group with other alcoholsAlcohols with acid or base catalysts
AmidationConversion of ester to amide derivativesPrimary or secondary amines
N-FunctionalizationReactions at the piperidine nitrogenAlkyl halides, acyl chlorides
ReductionReduction of the ester to alcoholLiAlH₄, NaBH₄
OxidationOxidation reactions at various positionsKMnO₄, H₂O₂
The compound's reactivity at multiple sites allows for selective modifications to create derivatives with tailored properties for specific applications. This versatility makes it an important building block in medicinal chemistry and drug discovery efforts.

Applications in Research and Development

Ethyl 2-(piperidin-4-yl)acetate hydrochloride serves numerous functions in pharmaceutical research and chemical development, with applications spanning multiple therapeutic areas.

Pharmaceutical Intermediate

The compound functions as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. Its role as a building block in medicinal chemistry is particularly notable in:

  • Development of kinase inhibitors for cancer therapy

  • Synthesis of compounds targeting neurological disorders

  • Creation of novel anti-inflammatory agents

Biomedical Research Applications

Recent studies have investigated derivatives and related compounds for their potential biological activities:
Table 5: Research Applications

Research AreaFindingsSignificance
Anticancer ResearchPreliminary studies suggest antiproliferative effects against various cancer cell linesPotential foundation for new anticancer drug candidates
Neurological Drug DevelopmentUsed in synthesizing compounds targeting neuroreceptorsContributes to new approaches for treating neurological conditions
Structure-Activity Relationship StudiesServes as a scaffold for creating compound librariesEnables systematic exploration of biological activity determinants
The compound's structural features make it amenable to systematic modifications, allowing researchers to explore structure-activity relationships efficiently. This capability accelerates drug discovery efforts across multiple therapeutic categories.
SupplierCatalog InformationTypical PurityAdditional Specifications
Sigma-AldrichSY337147771395%Storage: Refrigerated; Country of Origin: US
VWRA23602697%Research use only
Synthonix CorporationAvailable through Sigma-Aldrich95%MFCD08703262
Capot Chemical Co., Ltd.Global supplierNot specifiedPharmaceutical intermediate grade
Commercial sources typically provide certificates of analysis and safety data sheets to ensure quality and facilitate proper handling . Available package sizes range from gram quantities for research purposes to larger amounts for industrial applications, with pricing varying accordingly.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator